molecular formula C6H6BrN3 B13226347 3-bromo-1H,3aH-pyrazolo[1,5-a]pyrimidine

3-bromo-1H,3aH-pyrazolo[1,5-a]pyrimidine

Cat. No.: B13226347
M. Wt: 200.04 g/mol
InChI Key: XQVXXULQNSIOCT-UHFFFAOYSA-N
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Description

3-bromo-1H,3aH-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1H,3aH-pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically stored in a cool, dry place to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

3-bromo-1H,3aH-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while electrophilic addition can lead to various functionalized pyrazolo[1,5-a]pyrimidines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-1H,3aH-pyrazolo[1,5-a]pyrimidine stands out due to its unique bromine substitution, which allows for further functionalization and derivatization. This makes it a versatile scaffold for developing new compounds with diverse biological activities .

Properties

Molecular Formula

C6H6BrN3

Molecular Weight

200.04 g/mol

IUPAC Name

3-bromo-1,3a-dihydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C6H6BrN3/c7-5-4-9-10-3-1-2-8-6(5)10/h1-4,6,9H

InChI Key

XQVXXULQNSIOCT-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(C(=CN2)Br)N=C1

Origin of Product

United States

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